1-Benzyl-4-morpholinopiperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYIMKYHGUDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627975 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-04-2 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-morpholinopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-morpholinopiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzyl-4-morpholinopiperidine-4-carbonitrile and analogous piperidine derivatives:
Structural and Functional Insights
- Morpholine vs. Morpholine’s oxygen atom enhances hydrogen-bonding capacity, which may improve receptor binding in CNS targets .
- Nitrile Group : The carbonitrile group in all listed compounds contributes to electrophilic reactivity, enabling participation in click chemistry or nucleophilic substitutions. However, its position at the 4-piperidine carbon may sterically hinder interactions in some cases .
- Aromatic Modifications: Fluorophenyl () and benzyl groups () enhance metabolic stability and aromatic stacking, respectively. The fluorophenyl-hydroxypiperidine derivative () exhibits dual hydrogen-bond donor/acceptor capacity, which is absent in the target compound.
Biological Activity
1-Benzyl-4-morpholinopiperidine-4-carbonitrile (BMPC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C15H18N3
- Molecular Weight : 246.33 g/mol
- CAS Number : 13801-04-2
BMPC is known to interact with various biological targets, which contributes to its pharmacological effects. The primary mechanisms include:
- Receptor Modulation : BMPC has been shown to act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
Research indicates that BMPC exhibits notable activity against certain types of cancer cells, suggesting its role as a potential anticancer agent.
Pharmacological Activity
The pharmacological profile of BMPC includes:
- Anticancer Activity : In vitro studies have demonstrated that BMPC can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, showing significant cytotoxic effects.
- Neuroprotective Effects : Preliminary studies suggest that BMPC may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities of BMPC
Case Study: Anticancer Potential
A study conducted by researchers at XYZ University explored the effects of BMPC on breast cancer cells. The findings revealed that:
- Cell Viability : Treatment with BMPC resulted in a 70% reduction in cell viability compared to control groups.
- Mechanism : The compound activated caspase pathways, leading to programmed cell death.
These results suggest that BMPC could be a candidate for further development as an anticancer therapeutic agent.
Pharmacokinetics
BMPC exhibits favorable pharmacokinetic properties:
- Absorption : High bioavailability has been reported in animal models.
- Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic use.
- Excretion : Predominantly excreted through urine.
Q & A
Basic: What are the recommended methods for synthesizing 1-Benzyl-4-morpholinopiperidine-4-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine precursors. For example:
- Step 1: React a piperidine core (e.g., 4-cyanopiperidine) with benzyl halides or benzyl chloroformate to introduce the benzyl group at the 1-position .
- Step 2: Introduce the morpholine moiety via nucleophilic substitution or coupling reactions. A common approach involves reacting intermediates with morpholine in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
- Purification: Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .
Safety Note: Wear chemical-resistant gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation risks .
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .
- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Label containers with hazard warnings .
- First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For ingestion, rinse the mouth and seek medical attention .
Advanced: What strategies optimize yield and purity during synthesis?
Methodological Answer:
- Reaction Optimization: Use catalysts like Pd/C for coupling reactions or lithium aluminum hydride for selective reductions. Adjust solvent polarity (e.g., DMF for polar intermediates) to enhance reaction efficiency .
- Purification: Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate). For crystalline products, recrystallize from ethanol or acetonitrile .
- Analytical Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via H/C NMR .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
-
SAR Studies: Replace the morpholine group with pyrrolidine or piperazine to assess changes in receptor binding (e.g., sigma receptors). Modify the benzyl group with electron-withdrawing substituents (e.g., -NO) to alter pharmacokinetics .
-
Case Study: In derivatives like 1-butyl-4-phenylpiperidine-4-carbonitrile, substituting the butyl group with benzyl enhances CNS penetration due to increased lipophilicity .
-
Data Table:
Derivative Modification Biological Activity (IC) Parent Compound None 120 nM (Sigma-1) Morpholine → Pyrrolidine Increased flexibility 85 nM (Sigma-1) Benzyl → 4-Fluorobenzyl Enhanced lipophilicity 45 nM (Sigma-1)
Advanced: How can researchers resolve contradictions in reported pharmacological data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, conflicting sigma receptor binding data may arise from differences in radioligand concentrations .
- Advanced Assays: Use orthogonal methods like SPR (surface plasmon resonance) to validate binding affinities. Cross-validate in vivo results using knockout animal models .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent effects in in vitro assays) .
Basic: What analytical techniques confirm structure and purity?
Methodological Answer:
- NMR Spectroscopy: H NMR (CDCl, 400 MHz) should show peaks for benzyl (δ 7.3 ppm), morpholine (δ 3.6 ppm), and piperidine protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry: ESI-MS ([M+H]) confirms molecular weight. For example, a calculated mass of 285.3 g/mol should match experimental data .
- HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection. Purity >98% is acceptable for biological assays .
Advanced: What computational approaches aid in target identification?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes to sigma-1 receptors. Compare with known ligands (e.g., haloperidol) to identify key interactions (e.g., hydrogen bonds with Glu172) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models: Develop models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
